molecular formula C6H11ClO3S B13175794 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

Cat. No.: B13175794
M. Wt: 198.67 g/mol
InChI Key: XAVIZAPQTQAPKK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring substituted with a methoxymethyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclopropane-1-sulfonyl chloride with methoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include bases like DIPEA, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring, methoxymethyl group, and sulfonyl chloride group.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

2-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-6(4-10-2)3-5(6)11(7,8)9/h5H,3-4H2,1-2H3

InChI Key

XAVIZAPQTQAPKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1S(=O)(=O)Cl)COC

Origin of Product

United States

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